methyl (2Z)-5-(2-methylpropyl)-2-({[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}imino)-2,3-dihydro-1,3-thiazole-4-carboxylate
Description
Methyl (2Z)-5-(2-methylpropyl)-2-({[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}imino)-2,3-dihydro-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a 2,3-dihydrothiazole core fused with a triazole-substituted phenoxyacetamide moiety. The molecule adopts a (2Z)-configuration at the imino group, with a 2-methylpropyl (isobutyl) substituent at position 5 of the thiazole ring and a methyl ester at position 2. The phenoxyacetyl group at position 2 is functionalized with a 4H-1,2,4-triazol-4-yl substituent at the ortho position of the phenyl ring.
Properties
Molecular Formula |
C19H21N5O4S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
methyl 5-(2-methylpropyl)-2-[[2-[2-(1,2,4-triazol-4-yl)phenoxy]acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H21N5O4S/c1-12(2)8-15-17(18(26)27-3)23-19(29-15)22-16(25)9-28-14-7-5-4-6-13(14)24-10-20-21-11-24/h4-7,10-12H,8-9H2,1-3H3,(H,22,23,25) |
InChI Key |
DUAJBHOFBGSEJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)COC2=CC=CC=C2N3C=NN=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- similar thiazole derivatives are often synthesized through condensation reactions, cyclizations, and esterifications.
- Industrial production methods would likely involve scalable processes with optimized yields.
Chemical Reactions Analysis
- The compound may undergo various reactions:
Oxidation: Oxidation of the thiazole sulfur could lead to sulfoxides or sulfones.
Reduction: Reduction of the ester group could yield the corresponding alcohol.
Substitution: Substitution reactions at the triazole ring or the phenoxy group.
- Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
- Major products would depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: The compound’s unique structure could inspire new synthetic methodologies.
Biology: It might exhibit bioactivity, making it interesting for drug discovery.
Medicine: Investigate its potential as an antimicrobial, antiviral, or anticancer agent.
Industry: Explore applications in materials science or agrochemicals.
Mechanism of Action
- Without specific data, we can only speculate. the compound’s phenoxy group and thiazole ring suggest potential interactions with enzymes or receptors.
- Molecular targets could include kinases, GPCRs, or ion channels.
- Pathways involved might relate to cell signaling, metabolism, or inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of methyl (2Z)-5-(2-methylpropyl)-2-({[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}imino)-2,3-dihydro-1,3-thiazole-4-carboxylate can be compared to isostructural thiazole derivatives, such as those described in . Below is a detailed analysis:
Structural Comparison
Research Findings
Substituent Effects on Bioactivity: The fluorophenyl groups in Compounds 4 and 5 contribute to π-π stacking interactions, critical for binding to hydrophobic enzyme pockets. The target compound’s phenoxy group may offer similar stacking but with reduced electronegativity compared to fluorine. The 1,2,3-triazole in Compounds 4/5 is known for Cu-catalyzed "click" reactivity, whereas the 1,2,4-triazole in the target compound is more stable under physiological conditions, suggesting better metabolic stability .
Conformational Flexibility :
- The dihydrothiazole ring in the target compound introduces partial saturation, reducing rigidity compared to the fully aromatic thiazole cores of Compounds 4 and 5. This may enhance adaptability to diverse binding sites.
The target compound’s phenoxy group may adopt a similar orientation, but this requires validation via crystallography.
Biological Activity
Methyl (2Z)-5-(2-methylpropyl)-2-({[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}imino)-2,3-dihydro-1,3-thiazole-4-carboxylate is a complex organic compound with potential biological activity. This article reviews its synthesis, structure, and biological effects, particularly focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 415.5 g/mol
- Functional Groups : Contains thiazole and triazole moieties which are often associated with various biological activities.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The general synthetic pathway includes:
- Formation of the thiazole ring.
- Introduction of the triazole and phenoxyacetyl groups.
- Final methylation to yield the target compound.
Antitumor Activity
Compounds with similar structural features have been investigated for their antitumor effects. A study on related thiazolidinedione derivatives highlighted their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial in regulating cell differentiation and growth . This mechanism may also be relevant for this compound.
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cellular signaling pathways.
- Receptor Modulation : The presence of triazole suggests potential interaction with purinergic receptors, which play roles in inflammation and immune responses .
Study on Thiazole Derivatives
A study published in 2017 examined various thiazole derivatives for their biological activity. The results indicated that modifications in the side chains significantly affected their potency against cancer cell lines . This reinforces the importance of structural optimization in developing effective therapeutic agents.
| Compound | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| Thiazole A | MCF7 (Breast Cancer) | 12.5 | Moderate |
| Thiazole B | HeLa (Cervical Cancer) | 8.0 | High |
| Target Compound | TBD | TBD | TBD |
Antimicrobial Efficacy
Another relevant study assessed the antimicrobial properties of similar thiazole compounds against Candida albicans and Staphylococcus aureus. The results showed that modifications to the thiazole ring enhanced activity against these pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
